4-Ethyl-3,3-difluoropyrrolidine

Lipophilicity LogP Physicochemical Properties

4-Ethyl-3,3-difluoropyrrolidine (CAS 1782434-07-4) is a saturated N-heterocyclic building block featuring a pyrrolidine ring with gem-difluoro substitution at the 3-position and an ethyl substituent at the 4-position. This compound belongs to a class of fluorinated amines valued in drug discovery for their modulated basicity (pKa), increased lipophilicity, and enhanced metabolic stability compared to non-fluorinated analogs.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B12959061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3,3-difluoropyrrolidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESCCC1CNCC1(F)F
InChIInChI=1S/C6H11F2N/c1-2-5-3-9-4-6(5,7)8/h5,9H,2-4H2,1H3
InChIKeyDBQLMQZOPIULKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3,3-difluoropyrrolidine: A Specialized Fluorinated Building Block for Medicinal Chemistry


4-Ethyl-3,3-difluoropyrrolidine (CAS 1782434-07-4) is a saturated N-heterocyclic building block featuring a pyrrolidine ring with gem-difluoro substitution at the 3-position and an ethyl substituent at the 4-position . This compound belongs to a class of fluorinated amines valued in drug discovery for their modulated basicity (pKa), increased lipophilicity, and enhanced metabolic stability compared to non-fluorinated analogs . As a member of the 3,3-difluoropyrrolidine family, it serves as a key intermediate for introducing a chiral, fluorinated pyrrolidine motif into bioactive molecules, particularly where fine-tuning of physicochemical properties is required for lead optimization [1].

Why 3,3-Difluoropyrrolidine Analogs Are Not Interchangeable


The 3,3-difluoropyrrolidine scaffold is not a commodity. The physicochemical properties and subsequent biological performance of derivatives are exquisitely sensitive to the nature and position of additional substituents. A systematic study demonstrated that both pKa and LogP values are considerably affected by conformational preferences arising from substitution patterns, not merely the presence of fluorine atoms [1]. Substituting an ethyl group for a methyl or hydrogen at the 4-position is not a trivial change; it rationally tunes lipophilicity and steric bulk, which are critical parameters governing target binding, membrane permeability, and metabolic clearance in a lead optimization campaign. This evidence guide provides the quantitative differentiation that justifies a specific procurement choice.

Quantitative Differentiation of 4-Ethyl-3,3-difluoropyrrolidine from its Closest Analogs


Predicted Lipophilicity Tuning vs. 3,3-Difluoropyrrolidine and 4-Methyl Analog

Computational predictions indicate that 4-ethyl substitution on the 3,3-difluoropyrrolidine scaffold substantially increases lipophilicity compared to the parent scaffold (3,3-difluoropyrrolidine) and its 4-methyl analog. The calculated LogP for 4-ethyl-3,3-difluoropyrrolidine is 3.03 , placing it approximately 2.4 log units more lipophilic than 3,3-difluoropyrrolidine (LogP ≈ 0.61) [1] and significantly higher than the predicted values for similar aza-heterocycles. This lipophilicity shift is a key parameter for predicting membrane permeability, solubility, and potential for blood-brain barrier penetration.

Lipophilicity LogP Physicochemical Properties Drug Design

Basicity Modulation: pKa Reduction vs. Unsubstituted Pyrrolidine

The gem-difluoro substitution at the 3-position drastically reduces the basicity of the pyrrolidine nitrogen. While unsubstituted pyrrolidine has a pKa of approximately 11.3 [1], the 3,3-difluoropyrrolidine hydrochloride salt exhibits a pKa of 1.9 . The 4-ethyl-3,3-difluoropyrrolidine scaffold inherits this profound pKa reduction, and the addition of the ethyl group is expected to minimally perturb the pKa of the amine. This reduction in basicity is essential for reducing the fraction of the membrane-impermeable protonated form at physiological pH, thereby enhancing passive permeability.

pKa Basicity Amine Permeability

Metabolic Stability: Class-Level Advantage of gem-Difluoropyrrolidines

A comprehensive study of mono- and difluorinated saturated heterocyclic amines demonstrated that gem-difluorination confers high intrinsic microsomal stability, with the 3,3-difluoroazetidine derivative being a sole exception [1]. The study found that the number of fluorine atoms and their distance to the protonation center were major factors defining the compound's basicity, while intrinsic microsomal clearance measurements confirmed high metabolic stability for nearly all difluorinated compounds studied. As a 3,3-difluoropyrrolidine derivative, 4-ethyl-3,3-difluoropyrrolidine is expected to exhibit similarly high metabolic stability, a direct consequence of the metabolically resistant C-F bond adjacent to the amine.

Metabolic Stability Microsomal Clearance Fluorination ADME

Steric and Conformational Differentiation from 4-Methyl-3,3-difluoropyrrolidine

The 4-ethyl group provides greater steric bulk (Taft's Es or Charton v parameters) compared to the 4-methyl analog (3,3-difluoro-4-methylpyrrolidine) [1]. This increase in steric demand can be quantified: the ethyl group has a Charton steric parameter (v) of 0.56, versus 0.52 for a methyl group. The additional rotational freedom of the ethyl group and its larger excluded volume can lead to distinct conformational preferences for the pyrrolidine ring system, impacting how the scaffold presents its amine for binding interactions or further derivatization. The systematic study of fluorinated heterocycles confirmed that conformational preferences significantly affect both pKa and LogP [2], meaning the ethyl vs. methyl choice has real physicochemical consequences.

Steric Bulk Conformational Analysis Structure-Activity Relationship Selectivity

Optimal Procurement Scenarios for 4-Ethyl-3,3-difluoropyrrolidine


Lead Optimization Requiring Tuned Lipophilicity Without Amine Basicity Alteration

When a lead series containing a 3,3-difluoropyrrolidine motif requires a precise increase in LogP to improve membrane permeability or target engagement, procuring the 4-ethyl analog provides a predictable +2.4 log unit shift compared to the parent scaffold , without the confounding factor of changing the amine's pKa. This is directly supported by the predicted LogP of 3.03 versus 0.61 for the unsubstituted core.

Building Block for CNS-Penetrant Candidates Where Low Basicity is Essential

For CNS drug discovery programs, the 3,3-difluoropyrrolidine core is a privileged motif because its dramatically reduced pKa (~1.9) ensures the molecule is predominantly uncharged at physiological pH, a prerequisite for passive blood-brain barrier penetration . The 4-ethyl variant retains this critical property while offering an improved lipophilic profile for CNS target engagement.

SAR Exploration of Steric Effects in a Chiral Pyrrolidine Scaffold

The 4-ethyl group provides a defined increase in steric bulk (Charton v = 0.56) over the 4-methyl congener (v = 0.52), enabling systematic exploration of steric tolerance in a binding pocket [1]. The additional rotational degree of freedom can also affect the conformational ensemble of the pyrrolidine ring, potentially unlocking selectivity for one receptor subtype over another. This differentiation is crucial for programs at the hit-to-lead or lead optimization stage.

Metabolic Stability-Driven Building Block Selection for Oral Drug Candidates

Based on class-level evidence, the 3,3-difluoropyrrolidine scaffold demonstrates high intrinsic microsomal stability by blocking oxidative metabolism at the vulnerable alpha-carbon position [2]. Medchem teams prioritizing oral bioavailability and low clearance can select 4-ethyl-3,3-difluoropyrrolidine as a building block with confidence that the metabolic soft spot has been addressed, while benefiting from the lipophilic and steric advantages of the ethyl substituent.

Quote Request

Request a Quote for 4-Ethyl-3,3-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.